molecular formula C11H18N6O2S B4638960 2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B4638960
M. Wt: 298.37 g/mol
InChI Key: NUPNULMXWODXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes an ethylamino group, a morpholino group, and a triazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazine with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or morpholino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a thiazole ring structure, known for their diverse biological activities.

    Triazoles: Compounds containing a triazole ring, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2S/c1-2-13-9-14-10(17-3-5-19-6-4-17)16-11(15-9)20-7-8(12)18/h2-7H2,1H3,(H2,12,18)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPNULMXWODXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE
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2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE
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2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE
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2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE
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2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE
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2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE

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